molecular formula C13H9IO3 B14675007 (2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone CAS No. 33427-62-2

(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone

Cat. No.: B14675007
CAS No.: 33427-62-2
M. Wt: 340.11 g/mol
InChI Key: FVQVXXWMZZPGJF-UHFFFAOYSA-N
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Description

(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The molecular formula of this compound is C13H9IO3, and it has a molecular weight of 340.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone typically involves the iodination of (2,4-dihydroxyphenyl)(phenyl)methanone. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, such as catechol-O-methyltransferase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to increased levels of catecholamines and other neurotransmitters in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its non-iodinated counterparts. This increased reactivity allows for the synthesis of a wider variety of derivatives, making it a valuable compound in organic synthesis .

Properties

CAS No.

33427-62-2

Molecular Formula

C13H9IO3

Molecular Weight

340.11 g/mol

IUPAC Name

(2,4-dihydroxy-3-iodophenyl)-phenylmethanone

InChI

InChI=1S/C13H9IO3/c14-11-10(15)7-6-9(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,15,17H

InChI Key

FVQVXXWMZZPGJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)I)O

Origin of Product

United States

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